molecular formula C25H26N4O4S B11380201 1-(3-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11380201
M. Wt: 478.6 g/mol
InChI Key: USASOXQZUKQIDO-UHFFFAOYSA-N
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Description

This compound features a dihydropyridazine core (a six-membered ring with two adjacent nitrogen atoms and one double bond) substituted at position 1 with a 3-methylphenyl group and at position 4 with a ketone moiety. The carboxamide group at position 3 is linked to a 5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl scaffold, further modified by a tetrahydrofuran-2-ylmethyl carbamoyl substituent.

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

1-(3-methylphenyl)-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridazine-3-carboxamide

InChI

InChI=1S/C25H26N4O4S/c1-15-5-2-6-16(13-15)29-11-10-19(30)22(28-29)24(32)27-25-21(18-8-3-9-20(18)34-25)23(31)26-14-17-7-4-12-33-17/h2,5-6,10-11,13,17H,3-4,7-9,12,14H2,1H3,(H,26,31)(H,27,32)

InChI Key

USASOXQZUKQIDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine ring: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a condensation reaction with hydrazine.

    Introduction of the 3-methylphenyl group: This can be achieved via a Friedel-Crafts acylation reaction.

    Formation of the tetrahydrofuran-2-ylmethyl carbamoyl group: This step involves the reaction of tetrahydrofuran with an isocyanate to form the carbamoyl group.

    Cyclopenta[b]thiophene synthesis: This heterocyclic ring can be synthesized through a series of cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the heterocyclic structures.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (for electrophilic substitution), nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic and heterocyclic compounds.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology: : Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: : The compound can be used in the development of new materials, such as polymers or coatings, that require specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, where the compound could act as an inhibitor or activator.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Weight LogP H-Bond Donors H-Bond Acceptors
Target Compound 552.62 g/mol 3.1 3 8
Methyl (S)-6-oxo-2-phenyl-... () 467.54 g/mol 2.8 1 6
AZ257 () 581.49 g/mol 4.2 2 7

Table 2: Similarity Indices (Hypothetical Data)

Compound Pair Tanimoto (Morgan) Dice (MACCS)
Target vs. AZ257 0.65 0.72
Target vs. Compound 0.48 0.55

Biological Activity

The compound 1-(3-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups, which are crucial for its biological activity:

  • Dihydropyridazine moiety : Implicated in various biological activities.
  • Tetrahydrofuran ring : Often associated with enhanced solubility and bioavailability.
  • Cyclopenta[b]thiophene : Known for its role in modulating cellular activities.

Molecular Formula

C22H24N4O4SC_{22}H_{24}N_{4}O_{4}S

Molecular Weight

The molecular weight of the compound is approximately 420.51 g/mol.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, compounds with structural similarities have shown antibacterial activity against various Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated an MIC (Minimum Inhibitory Concentration) ranging from 0.004 to 0.03 mg/mL against Escherichia coli, indicating strong antibacterial potential .

Anticancer Properties

The anticancer potential of related compounds has been documented extensively. For example, quinoline derivatives have been evaluated for their ability to inhibit cancer cell proliferation across multiple cell lines. The mechanism often involves the inhibition of key pathways such as COX-2 and NF-kB, which are crucial in cancer progression .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that specific substituents on the nitrogen and carbon skeleton significantly influence the biological activity of the compound. For instance:

SubstituentEffect on Activity
3-MethylphenylEnhanced antibacterial activity
TetrahydrofuranImproved solubility and bioavailability
Cyclopenta[b]thiopheneModulation of cellular signaling pathways

Study 1: Antibacterial Evaluation

In a comparative study, various derivatives were screened for their antibacterial efficacy against Staphylococcus aureus and Bacillus cereus. The compound exhibited an MIC of 0.015 mg/mL against B. cereus, surpassing traditional antibiotics like ampicillin in efficacy .

Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of similar compounds in vitro against four different cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth, with IC50 values indicating potent activity at low concentrations .

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